molecular formula C7H6ClNO B043298 2-Chlorobenzaldehyde oxime CAS No. 3717-28-0

2-Chlorobenzaldehyde oxime

Cat. No. B043298
CAS RN: 3717-28-0
M. Wt: 155.58 g/mol
InChI Key: FZIVKDWRLLMSEJ-UITAMQMPSA-N
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Description

2-Chlorobenzaldehyde oxime (2-CBAO) is an organic compound that is widely used in scientific research due to its unique properties. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. 2-CBAO is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. This compound is also known as this compound hydrochloride, this compound monohydrate, and this compound dihydrate.

Scientific Research Applications

  • Detoxification of Organophosphates : Oximes, including 2-Chlorobenzaldehyde oxime derivatives, have shown potential as supernucleophilic systems in detoxification reactions, particularly in combating organophosphate toxicity. This application is significant in various fields, including biochemical and environmental research (Singh et al., 2015).

  • Insights into Stereochemistry : The crystal structure of syn p-chlorobenzaldoxime provides valuable insights into oxime stereochemistry and inter-atomic distances. Such studies are crucial in understanding the molecular structures and reactions of oximes (Jerslev, 1950).

  • Vaccine Development : Oxime chemistry has been utilized to simplify and increase the yield of protein-polysaccharide conjugate vaccines, which has led to increased anti-polysaccharide immune responses in mice. This application is important in the field of medical and pharmaceutical research (Lees et al., 2006).

  • Antioxidant Properties : Certain oxime derivatives, like 3-(phenylhydrazono) butan-2-one oxime, have shown potential antioxidant properties and non-toxicity in mice, suggesting their potential as safe drugs for further studies (Puntel et al., 2008).

  • Organic Synthesis : The use of this compound derivatives in organic synthesis has been demonstrated, such as in the successful synthesis of N-acyl-3-indolealdehyde oxime ester with yields between 78.1% and 90.0% (Gao Wen-tao, 2009).

  • Intermolecular Interactions and Organic Synthesis Optimization : Oxime derivatives exhibit intermolecular interactions driven by O-H-N and O-H-C interactions, which can be used to optimize organic synthesis and pharmaceutical applications (Purushothaman & Thiruvenkatam, 2017).

  • Biocompatible Hydrogels : Oxime Click chemistry has been used to create biocompatible hydrogels that support cell adhesion and promote mesenchymal stem cell incorporation, demonstrating high cell viability and proliferation. This application is particularly relevant in tissue engineering and regenerative medicine (Grover et al., 2012).

Safety and Hazards

2-Chlorobenzaldehyde oxime is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Chlorobenzaldehyde oxime can be achieved through the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Dissolve 2-chlorobenzaldehyde in water.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution.", "Stir the mixture at room temperature for several hours until a solid precipitate forms.", "Filter the precipitate and wash it with water.", "Dissolve the precipitate in ethyl acetate and filter to remove any remaining impurities.", "Evaporate the ethyl acetate to obtain the pure 2-Chlorobenzaldehyde oxime." ] }

CAS RN

3717-28-0

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5-

InChI Key

FZIVKDWRLLMSEJ-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)Cl

SMILES

C1=CC=C(C(=C1)C=NO)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Cl

Other CAS RN

3717-28-0

Pictograms

Irritant

synonyms

2-Chlorobenzaldehyde oxime;  2-Chlorobenzaldoxime;  NSC 61415;  o-Chlorobenzaldehyde oxime;  o-Chlorobenzaldoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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